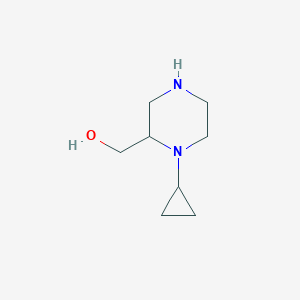

1-Cyclopropylpiperazine-2-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(1-cyclopropylpiperazin-2-yl)methanol |

InChI |

InChI=1S/C8H16N2O/c11-6-8-5-9-3-4-10(8)7-1-2-7/h7-9,11H,1-6H2 |

InChI Key |

HCPBSQWUTUTSGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCNCC2CO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropylpiperazine 2 Methanol

Retrosynthetic Analysis of the 1-Cyclopropylpiperazine-2-methanol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.orgamazonaws.comfiveable.me This process helps to identify potential synthetic routes by working backward from the final product. bluffton.edu For this compound, the analysis reveals several logical disconnections.

The primary disconnections for the this compound scaffold focus on the formation of the piperazine (B1678402) ring and the installation of the substituents. A key transform involves breaking the C-N bonds of the piperazine ring and the N-cyclopropyl bond.

Disconnection A (N-Cyclopropylation): The bond between the cyclopropyl (B3062369) group and the piperazine nitrogen (N1) can be disconnected. This suggests a late-stage N-cyclopropylation of a pre-formed piperazine-2-methanol intermediate. This is a common and often efficient strategy for introducing N-substituents. mdpi.com

Disconnection B (Piperazine Ring Formation): The piperazine ring itself can be disconnected. A common approach is breaking the C-N bonds, leading back to a 1,2-diamine precursor and a two-carbon electrophile. For instance, a disconnection across the C2-N1 and C3-N4 bonds could lead back to N-cyclopropyl-1,2-diaminoethane and a glycoaldehyde equivalent.

Disconnection C (Functional Group Interconversion): The hydroxymethyl group at the C2 position can be derived from a more stable precursor, such as a carboxylic acid or an ester, through functional group interconversion (FGI). semanticscholar.org This suggests that a piperazine-2-carboxylic acid derivative could be a key intermediate, which would then be reduced to the target alcohol.

These retrosynthetic pathways suggest that the synthesis can be approached in a convergent or linear fashion, with the choice depending on the availability of starting materials and the efficiency of the key bond-forming reactions. The most straightforward conceptual route involves the initial synthesis of a substituted piperazine ring followed by the introduction of the cyclopropyl group.

Classical and Contemporary Approaches to Piperazine Ring Formation

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. mdpi.comnih.gov These methods can be broadly categorized into strategies that build the ring from acyclic precursors.

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of nitrogen-containing heterocycles. researchgate.net This two-step process typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netgoogle.com In the context of piperazine synthesis, a double reductive amination can be employed, starting from a 1,2-diamine and a glyoxal derivative, or intramolecularly from an amino aldehyde precursor. nih.gov

For the synthesis of the 2-substituted piperazine core of the target molecule, a potential strategy involves the reductive amination of a β-keto ester derived from an amino acid. nih.gov For example, a β-keto ester could undergo reductive amination with ammonium (B1175870) acetate and a reducing agent like sodium cyanoborohydride to yield a 1,4-diamine precursor, which can then be cyclized. nih.gov

The choice of reducing agent is critical for the success of reductive amination and depends on the substrate and desired selectivity.

| Reducing Agent | Characteristics | Citation(s) |

| Sodium Borohydride (B1222165) (NaBH₄) | Mild reducing agent, often used for simple carbonyls. | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls, effective under mildly acidic conditions. | researchgate.netgoogle.comnih.gov |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, particularly effective for reductive amination of aldehydes and ketones. | researchgate.netnih.gov |

| Catalytic Hydrogenation (H₂, Pd/C) | "Green" method, can be used for double reductive amination strategies. | researchgate.net |

Beyond reductive amination, various cyclization strategies are employed to construct the piperazine ring. These methods often rely on the formation of two C-N bonds from linear precursors. A common strategy involves the cyclization of appropriately functionalized N,N'-disubstituted ethylenediamines. mdpi.com

One contemporary approach involves the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which allows for the modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Another method utilizes the ring-opening of activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to yield highly substituted piperazines in a one-pot, three-component reaction. acs.orgfigshare.com

Furthermore, intramolecular hydroamination of precursors derived from amino acids represents a highly diastereoselective route to 2,6-disubstituted piperazines. organic-chemistry.org A conceptually different strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition, followed by a catalytic reductive cyclization of the dioxime to form the piperazine ring. mdpi.comnih.gov This latter method allows for the transformation of a primary amino group into a piperazine ring scaffold. nih.gov

Introduction of the Cyclopropyl Moiety onto Piperazine Systems

The cyclopropyl group is a valuable substituent in medicinal chemistry, known for its ability to increase potency, improve metabolic stability, and provide conformational rigidity. nih.govresearchgate.net Its introduction onto the piperazine scaffold is a critical step in the synthesis of the target molecule.

The introduction of a cyclopropyl group onto a nitrogen atom of the piperazine ring is typically achieved through N-alkylation. This reaction involves treating the parent piperazine with a cyclopropyl electrophile. Common reagents for this transformation include cyclopropyl halides (e.g., bromocyclopropane) or cyclopropyl triflates in the presence of a base to neutralize the acid formed during the reaction.

Another effective method is the reductive amination of the piperazine nitrogen with cyclopropanecarboxaldehyde. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by a suitable hydride reagent, such as sodium triacetoxyborohydride.

More advanced methods for C-H cyclopropylation exist, often using rhodium catalysts, but these are typically employed for aryl C-H bonds rather than direct N-H functionalization. nih.gov For the synthesis of this compound, the direct N-alkylation or reductive amination of a piperazine-2-methanol intermediate would be the most direct approaches.

For the target molecule, this compound, the key stereocenter is at the C2 position, which bears the methanol (B129727) group. The stereochemistry at this center must be established during the synthesis of the piperazine ring itself. This can be achieved by using a chiral starting material, such as an enantiomerically pure amino acid, to construct the piperazine core. nih.gov For example, starting from a chiral amino acid allows for the synthesis of optically pure 3-substituted-2-piperazine acetic acid esters, which can then be reduced to the corresponding alcohol. nih.gov

The introduction of the cyclopropyl group at the N1 position does not create a new stereocenter. However, if the piperazine intermediate contains two different nitrogen atoms (e.g., one protected and one free), regioselective cyclopropylation becomes a key consideration. Protecting group strategies are often employed to ensure that the cyclopropyl group is introduced at the desired nitrogen atom.

In cases where cyclopropanation is used to form the ring itself or functionalize a carbon atom, stereocontrol is a significant challenge. Diastereo- and enantioselective cyclopropanation reactions, often catalyzed by transition metals like rhodium or copper with chiral ligands, have been developed to address this. nih.gov For instance, the cyclopropanation of pyrroles with diazoacetates can proceed in a diastereo- and enantiopure manner. nih.gov

Elaboration and Functionalization of the Methanol Moiety

A key aspect of synthesizing this compound is the formation and subsequent modification of the methanol group at the C2 position of the piperazine ring. This can be achieved through various reductive and carbon-carbon bond-forming strategies.

A common and effective method for introducing the hydroxymethyl group is through the reduction of a corresponding carbonyl precursor, such as a carboxylic acid, ester, or aldehyde. For instance, a piperazine-2-carboxylic acid or its ester derivative can be reduced to the desired alcohol.

Table 1: Comparison of Reducing Agents for Piperazine-2-carboxylate Reduction

| Reducing Agent | Substrate | Conditions | Yield | Reference/Notes |

| Lithium Aluminium Hydride (LiAlH₄) | Piperazine-2-carboxylate | Anhydrous THF, 0 °C to reflux | High | A powerful reducing agent capable of reducing both esters and amides. Requires careful handling due to its reactivity with protic solvents. |

| Borane (BH₃) Complexes | Piperazine-2-carboxylate | THF, room temperature | Good | Offers good yields and can be more selective than LiAlH₄ in some cases. |

| Sodium Borohydride (NaBH₄) | Piperazine-2-carbaldehyde | Methanol or Ethanol, 0 °C to room temp. | High | A milder reducing agent, suitable for the reduction of aldehydes and ketones. The aldehyde precursor can be generated from the corresponding carboxylic acid or ester. |

Grignard-type methodologies, while less common for the direct synthesis of the methanol group from a C2-unsubstituted piperazine, can be employed to introduce other alkyl or aryl groups at the C2 position if starting from a suitable precursor like a piperazine-2-carbaldehyde. The addition of a Grignard reagent to an N-acylpyrazinium salt has been shown to proceed regioselectively, affording substituted 1,2-dihydropyrazines which can be further manipulated. google.comcopadata.com Although not a direct route to the methanol group, this highlights the potential for C-C bond formation at the piperazine ring, which could be adapted in more complex synthetic routes. The general mechanism for a Grignard reaction involves the nucleophilic attack of the organomagnesium halide on the carbonyl carbon. nih.gov

The carbon atom to which the methanol group is attached is a stereocenter. Therefore, controlling its configuration is crucial for the synthesis of enantiomerically pure this compound. Several strategies can be employed to achieve this.

One of the most effective approaches is to start from a chiral precursor, a strategy known as the chiral pool approach. Amino acids, such as (S)-serine, are excellent starting materials for the synthesis of chiral (piperazin-2-yl)methanol derivatives. nih.gov The inherent chirality of the amino acid is carried through the synthetic sequence to establish the desired stereochemistry in the final product.

Another strategy involves asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a key bond-forming step. For example, asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrazine derivative, can lead to the formation of a chiral piperazine intermediate with high enantiomeric excess. rsc.org

Table 2: Approaches to Chiral Synthesis of Substituted Piperazine-2-methanols

| Method | Chiral Source/Catalyst | Key Step | Stereoselectivity | Reference/Notes |

| Chiral Pool Synthesis | (S)-Serine or other chiral amino acids | Cyclization to form the piperazine ring | High | The stereocenter from the starting material dictates the final product's stereochemistry. nih.gov |

| Asymmetric Hydrogenation | Chiral transition metal catalysts (e.g., Rh, Ru, Ir) | Hydrogenation of a prochiral pyrazine or dihydropyrazine precursor | High (up to 96% ee) | This method creates the stereocenter through a catalytic process, offering a potentially more flexible route. acs.org |

| Asymmetric Lithiation | s-BuLi/(-)-sparteine or (+)-sparteine surrogate | Deprotonation and subsequent electrophilic trapping | High | This method allows for the direct functionalization of the piperazine ring at the C2 position with control of stereochemistry. |

| Diastereoselective Alkylation | Chiral auxiliary on the piperazine nitrogen | Alkylation at the C2 position | High | The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals like this compound is of growing importance to minimize environmental impact and improve the sustainability of the manufacturing process.

Catalytic processes are a cornerstone of green chemistry as they can significantly reduce energy consumption and waste generation compared to stoichiometric reactions. In the context of this compound synthesis, several steps can benefit from the use of catalysts.

Catalytic Hydrogenation: The reduction of a pyrazine or piperazinone precursor to the piperazine core can be efficiently achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel. nih.govnih.gov These catalysts can often be recovered and reused, reducing waste and cost. Catalytic hydrogenation is also a key step in many asymmetric synthesis strategies for chiral piperazines. rsc.orgacs.org

Photoredox Catalysis: Recent advances have shown that photoredox catalysis can be used for the C-H functionalization of piperazines, offering a greener alternative to traditional methods that may require harsh reagents. mdpi.com

The use of catalytic systems aligns with the green chemistry principle of using catalytic reagents in preference to stoichiometric ones.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgjocpr.com Reactions with high atom economy generate minimal waste. In the synthesis of this compound, several strategies can be employed to improve atom economy and minimize waste.

Reaction Design: Choosing synthetic routes that involve addition and cyclization reactions over substitution and elimination reactions can significantly improve atom economy. For example, the catalytic reductive cyclization of dioximes to form the piperazine ring is an atom-economical process. nih.govnih.gov

Solvent Selection and Recycling: The choice of solvent is a critical factor in the environmental impact of a synthesis. Utilizing greener solvents, such as water, ethanol, or supercritical fluids, is preferable to hazardous chlorinated solvents. google.com Furthermore, implementing solvent recovery and recycling protocols can significantly reduce waste. emergingpub.com

Waste Reduction at the Source: A proactive approach to waste management involves minimizing waste generation in the first place. This can be achieved through process optimization, such as using data-driven approaches to identify and rectify inefficiencies in the production line that lead to material loss. copadata.com Careful planning of synthetic steps can also eliminate the need for protection and deprotection steps, which generate waste. jk-sci.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 1 Cyclopropylpiperazine 2 Methanol

Transformations at the Piperazine (B1678402) Nitrogen Centers

The nucleophilic nature of the secondary amines within the piperazine ring of 1-cyclopropylpiperazine-2-methanol allows for a variety of transformations, primarily at the N1 and N4 positions. The presence of the cyclopropyl (B3062369) group at N1 and the methanol (B129727) substituent at C2 can influence the regioselectivity of these reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine at the N4 position is readily available for N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's physicochemical properties.

N-Alkylation can be achieved through several methods. The use of alkyl halides in the presence of a base is a common approach. For instance, reaction with an alkyl bromide in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate can yield the corresponding N4-alkylated product. nih.gov Alternatively, reductive amination offers a milder route, where the piperazine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov The choice of reaction conditions can be crucial for achieving mono-alkylation at the N4 position, as over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. The use of a large excess of the piperazine starting material can favor mono-alkylation. researchgate.net

N-Acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly altering the molecule's biological activity. This transformation is typically performed using acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. nih.gov The reaction is generally high-yielding and proceeds under mild conditions.

| Reaction Type | Reagent | Conditions | Product | Ref. |

| N-Alkylation | Alkyl Halide, K₂CO₃ | DMF, heat | N4-Alkyl-1-cyclopropylpiperazine-2-methanol | nih.gov |

| N-Alkylation | Aldehyde, NaBH(OAc)₃ | Dichloromethane | N4-Alkyl-1-cyclopropylpiperazine-2-methanol | nih.gov |

| N-Acylation | Acyl Chloride, Et₃N | Dichloromethane, 0 °C to rt | N4-Acyl-1-cyclopropylpiperazine-2-methanol | nih.gov |

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperazine Derivatives.

Formation of N-Substituted Heterocycles

The piperazine nitrogens can serve as nucleophiles in reactions that lead to the formation of fused or appended heterocyclic systems. For example, reaction with a bifunctional electrophile can lead to the construction of a new ring system. Nucleophilic aromatic substitution reactions with activated heteroaromatic halides, such as fluorinated pyridines or purines, can be used to attach new heterocyclic moieties to the piperazine nitrogen. researchgate.netnih.gov These reactions often proceed in the presence of a base in a polar aprotic solvent. nih.gov The catalytic activity of transition metals like zinc(II) has also been shown to mediate the addition of piperazine amines to nitriles, forming amidines. rsc.orgrsc.org

Reactivity of the Primary Alcohol (Methanol) Functionality

The primary alcohol group (-CH₂OH) at the C2 position of the piperazine ring is another key site for chemical modification, offering a gateway to a variety of functional groups through oxidation, esterification, etherification, and nucleophilic substitution.

Controlled Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will further oxidize the alcohol to the carboxylic acid. acs.org The selective formation of the aldehyde can be challenging due to over-oxidation, but careful control of the reaction conditions can favor the desired product.

| Desired Product | Oxidizing Agent | Typical Conditions | Ref. |

| Aldehyde | PCC or DMP | Dichloromethane, rt | acs.org |

| Carboxylic Acid | KMnO₄ or Jones Reagent | Acetone, H₂SO₄, 0 °C to rt | acs.org |

Table 2: Oxidation Reactions of Primary Alcohols.

Esterification and Etherification of the Hydroxyl Group

Esterification of the primary alcohol can be accomplished through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or with a more reactive acylating agent like an acyl chloride or acid anhydride (B1165640) in the presence of a base. nih.gov The Fischer esterification is a reversible process, and thus often requires the removal of water or the use of an excess of one of the reactants to drive the equilibrium towards the product.

Etherification can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed dehydration with another alcohol can lead to the formation of an ether, though this method is less common for unsymmetrical ethers.

| Reaction Type | Reagent | Conditions | Product | Ref. |

| Esterification | Carboxylic Acid, H⁺ | Heat, removal of H₂O | Ester derivative | nih.gov |

| Esterification | Acyl Chloride, Base | Dichloromethane, rt | Ester derivative | nih.gov |

| Etherification | Alkyl Halide, NaH | THF, heat | Ether derivative | nih.gov |

Table 3: Representative Esterification and Etherification Reactions.

Nucleophilic Substitution Reactions at the Methanol Carbon

The hydroxyl group of the primary alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles, including halides, azides, and cyanides. researchgate.netgoogle.com This two-step process allows for the introduction of a wide range of functional groups at the methanol carbon. Direct nucleophilic substitution of the alcohol is also possible under certain conditions, for instance, using reagents like thionyl chloride to convert the alcohol to an alkyl chloride.

Chemistry of the Cyclopropyl Moiety

The high ring strain of the cyclopropyl group, estimated at approximately 27.5 kcal/mol, renders it susceptible to a variety of ring-opening and functionalization reactions. beilstein-journals.org The presence of the adjacent nitrogen atom of the piperazine ring can significantly influence the reactivity of this three-membered ring.

Ring-Opening Reactions and Strain-Release Transformations

The inherent strain in the cyclopropane (B1198618) ring of this compound makes it a candidate for strain-release transformations, which can lead to the formation of more complex and functionally diverse molecules. These reactions typically proceed through cleavage of a C-C bond of the cyclopropyl ring.

Radical-mediated ring-opening reactions are a common strategy for the transformation of cyclopropyl derivatives. mdpi.com For instance, the addition of a radical species to the cyclopropyl group can initiate a ring-opening cascade, leading to the formation of a more stable, open-chain radical intermediate. This intermediate can then participate in subsequent cyclization or trapping reactions. While specific studies on this compound are not prevalent, the general principles of oxidative radical ring-opening/cyclization of cyclopropane derivatives suggest potential pathways for its transformation. mdpi.com

In related systems, such as N-tosylaziridines of carene, which also feature a strained ring adjacent to a nitrogen-containing ring, solvolytic reactions have been shown to induce the opening of both rings, suggesting a potential for concerted or sequential ring-opening pathways in this compound under acidic conditions. illinois.edu The proximity of the piperazine nitrogen could facilitate such transformations through electronic effects or by acting as an internal nucleophile or base.

Table 1: Examples of Ring-Opening Reactions of Cyclopropane Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Arylvinylidenecyclopropanes | Diaryl diselenides, 150 °C | 1,2-Diarylselenocyclopentenes | mdpi.com |

| Methylenecyclopropanes | 1,3-Dicarbonyl compounds, Mn(III) catalyst, room temperature | 4,5-Dihydrofurans and six-membered cyclic compounds | mdpi.com |

| Cyclopropyl olefins | Bromides, visible light | Alkylated/cyclized products | mdpi.com |

Regioselective and Stereoselective Functionalization of the Cyclopropane Ring

The functionalization of the C-H bonds of the cyclopropane ring in this compound offers a direct route to substituted derivatives. The regioselectivity and stereoselectivity of these reactions are often controlled by directing groups. nih.govnih.gov In the case of N-cyclopropylamides, the amide group can direct metallation to the β-position of the cyclopropyl ring, allowing for subsequent reaction with electrophiles. nih.gov This suggests that the piperazine nitrogen in this compound, particularly if acylated, could direct C-H activation.

Palladium-catalyzed C-H activation is a powerful tool for the enantioselective functionalization of cyclopropanes. nih.gov By employing chiral ligands, it is possible to achieve asymmetric arylation of cyclopropyl C-H bonds with high enantioselectivity. nih.gov The 2-methanol group in this compound could potentially act as a directing group, influencing the regioselectivity of such transformations.

Table 2: Directed C-H Functionalization of Cyclopropane Derivatives

| Starting Material | Directing Group | Catalyst/Reagents | Functionalization Position | Reference |

| N-Arylcyclopropylamides | Pivaloyl, Tetramethylsuccinimidoyl | t-BuLi, Electrophile | β-position | nih.gov |

| Cyclopropanecarboxylic Acids | Carboxylic Acid | Pd(II), Mono-N-protected amino acid ligands, Organoboron reagents | cis-position | nih.gov |

| N-Aryl Carboxamides | Carboxamide | Transition metals (e.g., Pd, Ir) | β-position | beilstein-journals.org |

Multi-Component Reactions Involving this compound as a Component

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates atoms from all starting materials. researchgate.net The bifunctional nature of this compound, possessing a secondary amine, a primary alcohol, and a reactive cyclopropyl group, makes it a potentially valuable building block in MCRs.

While specific examples of MCRs explicitly utilizing this compound are not extensively documented, its structural motifs are common in components of well-known MCRs. For instance, the secondary amine of the piperazine ring can readily participate in imine formation, a key step in many MCRs like the Ugi and Mannich reactions. The primary alcohol could potentially be involved in Passerini-type reactions.

The development of novel MCRs involving this compound could lead to the rapid synthesis of diverse and complex molecular scaffolds. The piperazine ring itself is a privileged scaffold in medicinal chemistry, and its incorporation through MCRs is a well-established strategy. researchgate.net The added complexity of the cyclopropyl and methanol functionalities offers further opportunities for generating novel chemical entities.

Table 3: Common Multi-Component Reactions and Potential Role of this compound

| MCR Name | Key Reactants | Potential Role of this compound |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Amine component |

| Mannich Reaction | Amine, Aldehyde, Carbonyl Compound | Amine component |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | Could potentially be modified to involve the alcohol |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia/Amine | Amine component |

Theoretical and Computational Investigations of 1 Cyclopropylpiperazine 2 Methanol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, governing its behavior and reactivity. By employing computational methods, we can model the electronic environment of 1-Cyclopropylpiperazine-2-methanol to understand its fundamental characteristics.

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. dntb.gov.ua These molecular orbitals are associated with discrete energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions.

For this compound, the nitrogen atoms of the piperazine (B1678402) ring, with their lone pairs of electrons, are expected to be significant contributors to the HOMO. The cyclopropyl (B3062369) group, due to its strained ring structure, possesses Walsh orbitals which can interact with the piperazine ring system. The methanol (B129727) substituent introduces an oxygen atom with its own lone pairs, which will also influence the electronic distribution.

The electron density analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density. In this compound, the highest electron density is anticipated to be around the nitrogen and oxygen atoms due to the presence of lone pairs. The distribution of electron density is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Molecular Orbital Contributions for this compound

| Molecular Orbital | Primary Atomic Orbital Contributions | Expected Energy Level |

| LUMO | σ* (C-N), σ* (C-O) | High |

| HOMO | n (N1), n (N4), n (O) | Low |

Note: This table represents a qualitative prediction based on the functional groups present in the molecule. Actual energy levels and contributions would require specific computational calculations.

Spectroscopic Property Prediction and Correlation (Non-Experimental)

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the cyclopropyl ring are expected to have characteristic upfield shifts due to the ring's unique electronic structure. The protons on the piperazine ring and the methanol group will have shifts determined by their proximity to the electronegative nitrogen and oxygen atoms.

Theoretical IR spectroscopy can predict the vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include the N-H and O-H stretching frequencies, C-N stretching of the piperazine ring, and various C-H stretching and bending modes from the cyclopropyl and methanol groups.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them, which is crucial for understanding a molecule's biological activity and physical properties. nih.gov

Identification of Stable Conformers and Torsional Barriers

The piperazine ring in this compound typically adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible, though generally higher in energy. acs.org The substituents on the piperazine ring, the cyclopropyl group at N1 and the methanol group at C2, will influence the relative stability of these conformations.

For 2-substituted piperazines, studies have shown that the substituent often prefers an axial position, a preference that can be influenced by intramolecular interactions. nih.gov In the case of this compound, the methanol group at the C2 position can exist in either an axial or equatorial orientation. The relative stability of these conformers will depend on the balance of steric interactions and potential intramolecular hydrogen bonding between the hydroxyl group of the methanol substituent and the nitrogen atom at the N1 or N4 position.

Torsional barriers represent the energy required to rotate around a chemical bond. The rotation around the C2-C(methanol) bond and the N1-C(cyclopropyl) bond will have specific energy profiles, with certain rotational angles being more energetically favorable than others. The potential energy surface (PES) provides a comprehensive map of the energy of the molecule as a function of its geometric parameters, allowing for the identification of stable conformers (energy minima) and transition states (saddle points) that connect them. libretexts.org

Influence of Substituents on Conformational Preferences

The methanol group at the C2 position is particularly interesting due to its ability to act as a hydrogen bond donor (O-H) and acceptor (O). Intramolecular hydrogen bonding between the hydroxyl proton and one of the piperazine nitrogens could significantly stabilize a specific conformation. For instance, an axial orientation of the methanol group might facilitate such an interaction, potentially overriding the steric preference for an equatorial position. Studies on similar 2-substituted piperazines have indicated that such intramolecular hydrogen bonds can be a dominant factor in determining conformational preference. nih.gov

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | C2-Methanol Orientation | N1-Cyclopropyl Orientation | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| 1 | Axial | Equatorial-like | 0 (Reference) | Potential intramolecular H-bond |

| 2 | Equatorial | Equatorial-like | > 0 | Steric hindrance with axial H at C3/C5 |

| 3 | Axial | Axial-like | > 0 | 1,3-diaxial interactions |

| 4 | Equatorial | Axial-like | > 0 | Severe steric clashes |

Note: The relative energies are hypothetical and intended to illustrate the expected trend based on principles of conformational analysis. The most stable conformer is assigned a relative energy of 0.

Reaction Mechanism Elucidation for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a given transformation, it is possible to identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction pathway.

For this compound, several types of reactions could be computationally investigated. For example, the N-alkylation or N-acylation at the secondary amine (N4) would proceed through a transition state that could be modeled to understand the influence of the existing substituents on the reaction rate and selectivity.

Furthermore, the reactivity of the hydroxyl group in the methanol substituent, such as in esterification or etherification reactions, could be explored. Computational studies could elucidate how the piperazine ring and the cyclopropyl group affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. The potential for the piperazine ring to act as an intramolecular catalyst in such reactions could also be investigated by locating transition states that involve the participation of the nitrogen atoms.

The elucidation of reaction mechanisms through computational methods provides valuable predictive power, aiding in the design of synthetic routes and the understanding of the chemical stability and reactivity of this compound.

Transition State Identification and Energy Profile Calculation

The synthesis of this compound can be envisaged through several pathways, with the reductive amination of a suitable cyclopropyl-containing precursor with a protected piperazine-2-carbaldehyde derivative being a plausible route. The key step in such a synthesis, the formation of the C-N bond, proceeds through a transition state that dictates the reaction's feasibility and rate.

For a hypothetical synthesis of this compound, the transition state for the nucleophilic attack of the piperazine nitrogen onto the carbonyl carbon of a precursor aldehyde would be of primary interest. The geometry of this transition state would likely show an elongated C-O bond of the carbonyl group and a newly forming N-C bond. The cyclopropyl group and the methanol substituent would influence the steric and electronic environment of the transition state.

A hypothetical energy profile, calculated using a DFT method such as B3LYP with a 6-31G* basis set, could yield the following data:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Product | -21.4 |

This is an interactive data table. You can sort and filter the data.

Computational Prediction of Regio- and Stereoselectivity

Regioselectivity and stereoselectivity are critical aspects of the synthesis of substituted piperazines. In the case of this compound, regioselectivity refers to which of the two nitrogen atoms of the piperazine ring the cyclopropyl group is attached to. Stereoselectivity pertains to the spatial arrangement of the substituents, particularly at the C2 position, leading to either the (R) or (S) enantiomer.

Computational models are invaluable for predicting these outcomes. By calculating the energies of the different possible transition states leading to various regio- and stereoisomers, the most likely product can be identified. The isomer formed via the lowest energy transition state is generally the one that is predominantly produced.

For the regioselectivity of N-cyclopropylation, if one nitrogen of the piperazine is already substituted, the reaction will occur at the remaining secondary amine. However, if starting from piperazine-2-methanol, the relative reactivity of the N1 and N4 positions would need to be assessed. Steric hindrance from the C2-methanol group would likely favor substitution at the N4 position.

Regarding stereoselectivity at the C2 position, the conformation of the piperazine ring plays a crucial role. Conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation in many cases. nih.gov The approach of the incoming cyclopropyl group (or its precursor) to the piperazine nitrogen would be influenced by the orientation of the C2-methanol group.

A theoretical prediction of the diastereomeric ratio for a hypothetical reaction could be based on the calculated energy difference between the transition states leading to the different stereoisomers:

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS (leading to R-isomer) | 0.0 | 95 |

| TS (leading to S-isomer) | 1.5 | 5 |

This is an interactive data table. You can sort and filter the data.

This hypothetical calculation suggests that the transition state leading to the (R)-isomer is lower in energy, and thus the (R)-isomer would be the major product. Such predictions are vital for designing synthetic strategies that favor the desired isomer.

Computational Design of Novel this compound Derivatives (Non-Biological Context)

Beyond understanding its synthesis, computational chemistry allows for the in silico design of novel derivatives of this compound with specific, non-biological properties. By systematically modifying the parent structure and calculating the properties of the resulting virtual compounds, new molecules with desired characteristics can be identified for future synthesis.

In a non-biological context, properties of interest might include electronic properties (such as the HOMO-LUMO gap, which relates to reactivity and spectral properties), solubility, or thermal stability. For instance, introducing electron-withdrawing or electron-donating groups at various positions on the piperazine ring or the cyclopropyl group can tune the electronic properties of the molecule.

A computational design study could involve creating a virtual library of derivatives and calculating key properties. For example, the following table shows hypothetical calculated properties for a set of designed derivatives:

| Derivative | Modification | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1 | None (Parent Molecule) | 5.8 | 2.1 |

| 1a | 4-Fluorophenyl at N4 | 5.2 | 3.5 |

| 1b | 4-Nitrophenyl at N4 | 4.8 | 5.2 |

| 1c | 2,2-Difluorocyclopropyl | 5.9 | 2.8 |

| 1d | 3-Methoxy at C3 | 5.7 | 2.4 |

This is an interactive data table. You can sort and filter the data.

This hypothetical data illustrates how computational screening can guide the design of new molecules. For example, if a smaller HOMO-LUMO gap is desired for a potential application in materials science, derivative 1b with a nitrophenyl group would be a promising candidate for synthesis. Conversely, for applications requiring higher stability, a larger gap, as seen in derivative 1c , might be preferable.

1 Cyclopropylpiperazine 2 Methanol As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The bifunctional nature of 1-Cyclopropylpiperazine-2-methanol, possessing both a secondary amine and a primary alcohol, makes it an ideal candidate for the construction of more elaborate heterocyclic frameworks.

Scaffold Assembly for Polycyclic Architectures

The piperazine (B1678402) ring can serve as a versatile scaffold. The secondary amine at the 4-position and the hydroxyl group could be readily functionalized to build fused or spirocyclic systems. For instance, intramolecular cyclization reactions could lead to the formation of novel polycyclic architectures with potential biological activities.

Stereocontrolled Synthesis of Diverse Molecular Structures

The inherent chirality of this compound could be exploited in stereocontrolled syntheses. The stereocenter at the 2-position could direct the stereochemical outcome of reactions at other positions of the molecule, enabling the synthesis of enantiomerically pure complex molecules.

Precursor in Chiral Auxiliary and Ligand Design for Asymmetric Transformations (Non-Biological Applications)

The chiral nature of this compound makes it a theoretical candidate for development as a chiral auxiliary or ligand for asymmetric catalysis.

The nitrogen and oxygen atoms could coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of organic transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Role in Catalyst Development and Support Chemistry for Organic Reactions

The piperazine core could be functionalized to immobilize the molecule onto a solid support. This would allow for its use as a heterogeneous catalyst or catalyst support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry.

Application in Advanced Materials Science Precursor Synthesis (Excluding Polymeric and Biological Materials)

The unique combination of a rigid cyclopropyl (B3062369) group and a flexible piperazine ring could be utilized in the synthesis of novel organic materials. The compound could serve as a precursor for the synthesis of molecular switches, sensors, or other functional materials where precise control of molecular geometry is crucial.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Cyclopropylpiperazine 2 Methanol and Its Chemical Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. copernicus.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, complex molecules often exhibit signal overlap, making unambiguous assignment challenging. wikipedia.org Two-dimensional (2D) NMR experiments overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orghuji.ac.il

For a molecule like 1-Cyclopropylpiperazine-2-methanol, a combination of 2D NMR experiments would be essential for a complete assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. huji.ac.il For this compound, COSY would reveal correlations between the protons of the cyclopropyl (B3062369) ring, within the piperazine (B1678402) ring, and between the methoxy (B1213986) group and the adjacent CH group. This allows for the tracing of proton connectivity throughout the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. wikipedia.org It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons. For instance, the proton signal for the methanol (B129727) group would show a cross-peak with the signal for the methanol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together different molecular fragments. For example, HMBC would show correlations between the cyclopropyl protons and the adjacent carbon in the piperazine ring, and between the piperazine protons and the methanol carbon, thus confirming the connectivity of the main structural units.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. ic.ac.uk This information is vital for determining the molecule's stereochemistry and preferred conformation in solution.

The data obtained from these experiments, when used in conjunction, allows for a step-by-step assembly of the molecular structure, much like solving a puzzle. researchgate.net The analysis of these spectra provides a detailed and unambiguous assignment of every proton and carbon atom in the molecule. ic.ac.uk

Saturated heterocyclic rings like piperazine are not static; they undergo rapid conformational changes at room temperature. The piperazine ring typically exists in a chair conformation, which can interconvert. nih.gov Furthermore, rotation around single bonds, such as the N-C bond of the amide in related derivatives, can also be restricted. nih.gov Dynamic NMR (DNMR) is a powerful technique used to study these exchange processes that occur on the NMR timescale. copernicus.org

Studies on N-acylpiperazine derivatives have shown that at room temperature, separate signals can often be observed for different conformers due to restricted rotation around the amide bond and/or slow piperazine ring inversion. nih.gov As the temperature is increased, the rate of exchange between these conformers increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single averaged signal. nih.govresearchgate.net

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational exchange process. This provides quantitative information about the energy barrier to rotation or inversion. For example, in a study of N-benzoylated piperazines, two distinct coalescence points were observed, corresponding to the amide bond rotation and the piperazine ring inversion. The activation energy barriers for these processes were calculated to be in the range of 56 to 80 kJ/mol. nih.gov

For this compound, DNMR studies would be crucial for understanding the dynamics of the piperazine ring flip and the rotation around the C-N bond connecting the cyclopropyl group. The presence of the bulky cyclopropyl and methanol substituents would be expected to influence the energy barriers of these processes.

Table 1: Representative Activation Energy Barriers for Conformational Exchange in N-Acylpiperazine Derivatives

| Process | Example Compound | Coalescence Temp. (K) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| Amide Bond Rotation | 1-(4-nitrobenzoyl)piperazine | 322 | 66.7 |

| Ring Inversion | 1-(4-nitrobenzoyl)piperazine | 340 | 67.1 |

Data is illustrative and based on studies of related N-acylpiperazine derivatives. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

By irradiating a single crystal of a compound with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. This yields a detailed molecular model with accurate bond lengths, bond angles, and dihedral angles.

For this compound, X-ray diffraction would confirm the chair conformation of the piperazine ring and determine the precise orientation of the cyclopropyl and methanol substituents (i.e., whether they are in axial or equatorial positions). In related piperazine derivatives, typical C-N bond lengths in the piperazine ring are around 1.46 Å, and C-C bond lengths are around 1.52 Å. The bond angles within the ring are typically close to the tetrahedral angle of 109.5°. beilstein-journals.org

Table 2: Typical Bond Lengths and Angles in Piperazine Derivatives from X-ray Diffraction

| Bond/Angle | Typical Value |

|---|---|

| C-N (piperazine ring) | ~1.46 Å |

| C-C (piperazine ring) | ~1.52 Å |

| C-O (methanol) | ~1.43 Å |

| C-N-C (piperazine ring) | ~110° |

| C-C-N (piperazine ring) | ~111° |

These values are representative and can vary depending on the specific substituents on the piperazine ring.

Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and in some cases, π-π stacking. researchgate.net

In the case of this compound, the hydroxyl group of the methanol moiety and the secondary amine in the piperazine ring are capable of acting as both hydrogen bond donors and acceptors. Therefore, it is expected that hydrogen bonding would play a significant role in the crystal packing of this compound, likely forming chains or more complex three-dimensional networks. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. epequip.com These techniques are complementary and are excellent for identifying functional groups and probing molecular conformation. nih.gov

The FT-IR spectrum is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that cause a change in the dipole moment. The Raman spectrum, on the other hand, is a light-scattering technique that detects vibrational modes that cause a change in the polarizability of the molecule.

For this compound, key vibrational modes would include:

O-H stretch: A broad band in the FT-IR spectrum, typically around 3400-3200 cm⁻¹, characteristic of the hydroxyl group.

N-H stretch: A sharper band in the FT-IR spectrum, also in the region of 3400-3200 cm⁻¹, corresponding to the secondary amine.

C-H stretches: Bands in the 3100-2800 cm⁻¹ region, corresponding to the C-H bonds in the cyclopropyl, piperazine, and methanol groups.

C-O stretch: A strong band in the FT-IR spectrum, typically in the 1260-1000 cm⁻¹ region.

C-N stretches: Bands in the 1250-1020 cm⁻¹ region.

A detailed analysis of the vibrational spectra, often aided by theoretical calculations using methods like Density Functional Theory (DFT), can provide insights into the conformational state of the molecule. nih.gov For example, a study on the related compound 1-cyclobutylpiperazine (B174313) used FT-IR and Raman spectroscopy in conjunction with DFT calculations to analyze its different conformations. nih.gov Such an approach for this compound would allow for the assignment of the observed vibrational bands to specific motions of the atoms and could help to distinguish between different possible conformers.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| -OH | O-H Stretch | 3400-3200 (broad) | FT-IR |

| >NH | N-H Stretch | 3400-3200 | FT-IR |

| Alkyl C-H | C-H Stretch | 3000-2850 | FT-IR, Raman |

| Cyclopropyl C-H | C-H Stretch | ~3100 | FT-IR, Raman |

| C-O | C-O Stretch | 1260-1000 | FT-IR |

| C-N | C-N Stretch | 1250-1020 | FT-IR |

These are general ranges and the exact frequencies will be specific to the molecule's structure and environment. dergipark.org.trresearchgate.netosu.edu

Detailed Band Assignment and Correlation with Theoretical Predictions

The structural elucidation of this compound, a molecule integrating a piperazine ring, a cyclopropyl group, and a primary alcohol, relies heavily on vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The assignment of specific absorption bands to the vibrational modes of the molecule's functional groups provides a detailed structural fingerprint. These experimental assignments are often corroborated by theoretical quantum mechanical calculations, which can predict vibrational frequencies with increasing accuracy.

The vibrational spectrum of this compound can be dissected by analyzing the characteristic frequencies of its constituent parts: the piperazine ring, the cyclopropyl moiety, and the methanol side chain.

Piperazine Ring Vibrations: The piperazine ring exhibits characteristic C-H and C-N stretching vibrations, as well as ring deformation and breathing modes. C-H stretching vibrations in heteroaromatic compounds typically appear in the 2800-3100 cm⁻¹ region. The piperazine skeleton itself will have complex vibrations, including C-C stretching, which for six-membered rings, often appears in the 1625-1430 cm⁻¹ range.

Cyclopropyl Group Vibrations: The cyclopropyl group has distinctive vibrational modes due to its strained three-membered ring structure. C-H stretching vibrations for the cyclopropyl ring are typically observed at high wavenumbers, around 3080-3040 cm⁻¹. docbrown.info Skeletal deformation vibrations of the -CH₂- groups in the ring are found between 1480 and 1440 cm⁻¹, while other skeletal vibrations occur in the 1020 to 1000 cm⁻¹ range. docbrown.info

Methanol Side Chain Vibrations: The primary alcohol group (-CH₂OH) presents several strong, characteristic bands. A very broad and intense O-H stretching band is expected around 3350 ± 50 cm⁻¹ due to intermolecular hydrogen bonding. spectroscopyonline.comspectroscopyonline.com The C-O single bond stretch gives rise to an intense peak, typically between 1075 and 1000 cm⁻¹ for primary alcohols. spectroscopyonline.comlibretexts.org Additionally, an O-H in-plane bending vibration is found near 1350 ± 50 cm⁻¹, and an out-of-plane O-H wagging band is located around 650 ± 50 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

Theoretical predictions, often employing Density Functional Theory (DFT), are instrumental in confirming these band assignments. By calculating the harmonic vibrational frequencies of the molecule's optimized geometry, a theoretical spectrum is generated. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the correlation. This combined experimental and theoretical approach allows for an unambiguous assignment of nearly all fundamental vibrations, providing a high degree of confidence in the structural identification.

Table 1: Predicted Vibrational Band Assignments for this compound This table is a representation of expected values based on characteristic group frequencies from similar molecules and is not derived from direct experimental measurement of the subject compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group | Expected Intensity |

|---|---|---|---|

| ~3350 | O-H Stretch (H-bonded) | Alcohol | Strong, Broad |

| ~3080-3040 | C-H Stretch | Cyclopropyl Ring | Medium-Strong |

| ~2950-2850 | C-H Stretch (asymmetric & symmetric) | Piperazine Ring & CH₂OH | Strong |

| ~1480-1440 | CH₂ Deformation (Scissoring) | Cyclopropyl & Piperazine Rings | Medium |

| ~1350 | O-H Bend (in-plane) | Alcohol | Medium, Broad |

| ~1075-1000 | C-O Stretch & C-N Stretch | Primary Alcohol & Piperazine Ring | Strong |

| ~1020-1000 | CH₂ Skeletal Vibration | Cyclopropyl Ring | Medium |

In Situ Monitoring of Chemical Reaction Pathways (Non-Biological)

Understanding the formation of this compound and its derivatives requires insight into the reaction kinetics, intermediates, and potential side products. In situ spectroscopic techniques are powerful tools for real-time monitoring of chemical transformations without disturbing the reaction system. Techniques such as time-resolved Raman and FTIR spectroscopy, as well as X-ray diffraction for solid-phase reactions, can provide a continuous stream of structural information as a reaction progresses.

For instance, the synthesis of piperazine derivatives, which can involve complex multi-step processes like radical cyclizations or ring-opening reactions, can be followed in real time. acs.orgchemrxiv.org By tracking the disappearance of reactant peaks and the emergence of product and intermediate peaks in the vibrational spectra, a kinetic profile of the reaction can be constructed.

Application Example: Monitoring a Hypothetical Synthesis

Consider a hypothetical synthesis of a this compound derivative via a substitution reaction on the piperazine ring.

Reactant Monitoring: An in situ Raman or FTIR probe inserted into the reaction vessel would initially detect the characteristic vibrational bands of the starting materials.

Intermediate Detection: As the reaction proceeds, new bands corresponding to transient intermediates might appear and then diminish. For example, if a reaction involves the formation of an imine intermediate, the characteristic C=N stretching band could be temporarily observed.

Product Formation: The signature peaks of the final product, such as the cyclopropyl ring vibrations and the C-O stretch of the alcohol, would gradually increase in intensity. The broad O-H stretch would also become prominent as the final product forms.

This real-time data allows for the optimization of reaction conditions (e.g., temperature, catalyst loading, addition rates) to maximize yield and minimize impurities. It provides direct evidence for proposed reaction mechanisms, moving beyond the traditional analysis of isolated starting and end points.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthetic compounds like this compound. It provides not only the molecular weight but also the precise elemental composition, and through tandem mass spectrometry (MS/MS), it reveals detailed structural information via controlled fragmentation. nih.gov

Accurate Mass Measurement for Elemental Composition Verification

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). wikipedia.orgspectroscopyonline.com This precision allows for the unambiguous determination of a molecule's elemental formula. rsc.org While multiple chemical formulas can have the same nominal mass (integer mass), they will have distinct exact masses due to the non-integer mass defects of the constituent atoms. spectroscopyonline.com

For this compound, the molecular formula is C₈H₁₆N₂O. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass provides strong evidence for the assigned elemental composition, a critical step in structural validation. nih.gov

Table 2: Elemental Composition and Theoretical Exact Mass of this compound

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Calculated Monoisotopic Mass [M] | 156.126263 | ||

| Protonated Molecule [M+H]⁺ | 157.133538 |

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pathways are governed by the chemical structure of the molecule, with cleavage occurring at the weakest bonds or leading to the formation of the most stable fragments. For this compound, several characteristic fragmentation patterns can be predicted.

Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This can lead to the loss of the cyclopropyl group or fragmentation within the piperazine ring itself.

Loss of Side Chains: The bond connecting the methanol group to the piperazine ring is a likely point of cleavage. Loss of the -CH₂OH group (mass 31) would be a characteristic fragmentation. Similarly, cleavage of the cyclopropyl group (mass 41) is expected.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, often breaking at the C-N bonds to produce characteristic ions. xml-journal.net Common fragments for piperazine rings include ions at m/z 56 and 70. xml-journal.net

Loss of Water: Alcohols frequently show a loss of a water molecule (M-18) from the molecular ion, especially in electron ionization, though it can also occur in soft ionization techniques. youtube.com

By analyzing the m/z values of these product ions, the connectivity of the molecule can be pieced together, confirming the presence and location of the cyclopropyl and methanol substituents on the piperazine core.

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺ This table presents hypothetical fragmentation patterns based on established chemical principles for similar structures.

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 157.13 | 125.11 | CH₄O (32) | Loss of methanol side chain |

| 157.13 | 115.12 | C₃H₆ (42) | Loss of cyclopropyl group |

| 157.13 | 97.08 | C₂H₄O + N₂H₂ | Ring opening and loss of ethylene (B1197577) glycol and diazene (B1210634) fragments |

| 157.13 | 85.09 | C₄H₈O (72) | Cleavage of the piperazine ring |

| 157.13 | 70.07 | C₄H₇NO (87) | Formation of protonated piperazine fragment after side chain losses |

Emerging Research Directions and Future Prospects for 1 Cyclopropylpiperazine 2 Methanol

Exploration of Unconventional Synthetic Routes and Methodologies

The synthesis of piperazine (B1678402) derivatives has been a topic of extensive research. nih.govmdpi.com However, the focus is shifting towards more efficient, stereoselective, and environmentally benign methodologies. For a chiral molecule like 1-Cyclopropylpiperazine-2-methanol, developing asymmetric syntheses is a key objective.

Future synthetic strategies could move beyond traditional multi-step sequences. One promising avenue is the use of enzyme-based resolutions or asymmetric catalysis to establish the chiral center at the 2-position of the piperazine ring early in the synthetic sequence. researchgate.net For instance, methodologies developed for the asymmetric synthesis of 2,3,5-trisubstituted piperazine derivatives could be adapted. researchgate.net Another area of exploration involves novel C-N bond-forming reactions to construct the piperazine ring or to introduce the cyclopropyl (B3062369) group. This might include palladium-mediated N-C bond formation or copper-catalyzed ring-opening and closing of aziridine (B145994) precursors. researchgate.net

Development of Novel Derivatization Strategies and Reactivity Patterns

The this compound scaffold possesses three distinct points for chemical modification: the secondary amine of the piperazine ring, the primary hydroxyl group, and the cyclopropyl moiety. Understanding and exploiting the differential reactivity of these functional groups is crucial for developing novel derivatives.

Future research will likely focus on selective functionalization. For instance, developing protecting group strategies that allow for the independent reaction of the amine and alcohol is a key step. This would enable the synthesis of diverse libraries of compounds where different functionalities can be installed at either position. The piperazine ring itself is a versatile scaffold that can be modified to fine-tune the properties of the resulting molecules. nih.gov

The reactivity of the N-cyclopropyl group is another area ripe for exploration. While often considered a stable substituent, under certain conditions, the cyclopropyl ring can undergo ring-opening reactions, providing access to new chemical space. Investigating the reactivity of this group in the context of the piperazine-2-methanol framework could lead to the discovery of novel transformations and the synthesis of compounds with unique structural features.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, better reproducibility, and the ability to perform reactions under conditions not easily accessible in batch. thieme-connect.de The integration of this compound synthesis and derivatization with flow chemistry platforms is a significant future direction.

Flow chemistry could be particularly advantageous for hazardous or highly exothermic reactions that may be involved in the synthesis or derivatization of this compound. For example, nitration or hydrogenation steps can be performed more safely and efficiently in a continuous flow reactor. almacgroup.com Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for achieving high selectivity in the functionalization of the molecule. soci.org

Automated synthesis platforms, which combine robotics with flow chemistry, could be used to rapidly generate libraries of this compound derivatives for high-throughput screening. beilstein-journals.org This would accelerate the discovery of new compounds with desired properties, for example, in drug discovery or materials science. The implementation of automation can transform laboratory-scale chemistry into a reliable industrial process. beilstein-journals.org

Advanced Theoretical Modeling for Predictive Synthesis and Reaction Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. researchgate.net For this compound, advanced theoretical modeling can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be used to predict the most stable conformation of the molecule and to understand the electronic properties of its different functional groups. researchgate.netacs.org This information can be used to rationalize its observed reactivity and to design more effective synthetic strategies. For example, Frontier Molecular Orbital (FMO) analysis can predict the most likely sites for nucleophilic or electrophilic attack, guiding the choice of reagents and reaction conditions. researchgate.net

Furthermore, theoretical modeling can be used to predict the properties of novel derivatives before they are synthesized. This can help to prioritize synthetic targets and to reduce the time and resources required for experimental work. For instance, in silico screening can be used to predict the binding affinity of derivatives to a biological target or to estimate their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Unexplored Applications as a Building Block in Emerging Chemical Fields

While this compound has primarily been used in medicinal chemistry, its unique structural features make it an attractive building block for a variety of other applications.

Supramolecular Chemistry: The presence of both hydrogen bond donors (the amine and hydroxyl groups) and acceptors (the nitrogen atoms of the piperazine ring) makes this molecule an excellent candidate for the construction of supramolecular assemblies. acs.org By carefully designing complementary molecules, it should be possible to create self-assembling systems with defined architectures and functions.

Non-Biological Self-Assembly: The chirality of this compound could be exploited to induce chirality in self-assembled materials. This could lead to the development of new materials with interesting optical or catalytic properties. The ability of piperazine derivatives to participate in the formation of complex structures has been demonstrated, highlighting the potential of this scaffold in materials science. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-Cyclopropylpiperazine-2-methanol, and how do reaction conditions influence yield?

- Methodology : Optimize cyclopropane ring formation using reagents like ammonium chloride in aqueous or THF solvents under controlled temperatures (-70°C to reflux). Multi-step protocols may involve nucleophilic substitution or hydrolysis, with yields dependent on solvent polarity and reaction time .

- Characterization : Confirm intermediate purity via HPLC or GC-MS before proceeding to methanol functionalization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Assign stereochemistry using H and C NMR, focusing on cyclopropane proton splitting (δ 0.5–1.5 ppm) and piperazine/methanol group signals (δ 2.5–4.0 ppm) .

- IR : Identify hydroxyl (3200–3600 cm) and amine (3300–3500 cm) stretches .

- Mass Spectrometry : Verify molecular ion ([M+H]) and fragmentation patterns to rule out impurities .

Q. What safety protocols are essential when handling this compound?

- Hazards : Acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory risks .

- Protocols : Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for cyclopropane ring formation?

- Analysis : Compare solvent systems (e.g., THF vs. diethyl ether) and temperature gradients (-70°C vs. ambient) across studies. Low-temperature THF reactions may reduce side products but require longer times .

- Validation : Replicate conflicting protocols with in-situ monitoring (e.g., FTIR) to identify kinetic vs. thermodynamic control .

Q. What strategies mitigate stereochemical challenges during piperazine-methanol coupling?

- Approaches :

- Chiral Auxiliaries : Use enantiopure cyclopropane precursors to enforce desired configurations .

- Catalysis : Employ gold(I) complexes (e.g., JohnPhosAu) for stereoselective cyclopropanation .

- Resolution : Separate diastereomers via chiral HPLC or crystallize with tartaric acid derivatives .

Q. How can computational methods optimize this compound derivatives for bioactivity?

- Workflow :

- Docking Studies : Screen derivatives against targets (e.g., pyruvate kinase M2) using AutoDock Vina .

- QSAR Modeling : Corlate logP, TPSA, and hydrogen-bonding capacity with in vitro activity data .

- MD Simulations : Assess conformational stability of cyclopropane-piperazine motifs in aqueous environments .

Q. What methodologies identify impurities in scaled-up synthesis batches?

- Analytical Tools :

- LC-MS/MS : Detect trace byproducts (e.g., ring-opened amines or oxidized intermediates) .

- XRD : Resolve crystalline impurities via diffraction patterns .

- Process Controls : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction parameters .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

- Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.